molecular formula C17H22N4OS B5317485 2-(methylthio)-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}pyrimidine

2-(methylthio)-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}pyrimidine

Cat. No. B5317485
M. Wt: 330.4 g/mol
InChI Key: KSQDCQJUBMUHEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(methylthio)-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}pyrimidine, commonly known as MPTP, is a synthetic chemical compound that has been widely used in scientific research for its ability to selectively destroy dopaminergic neurons in the brain. MPTP is a potent neurotoxin that has been shown to cause Parkinson's disease-like symptoms in humans and other primates.

Mechanism of Action

MPTP is converted into MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons, where it accumulates and causes oxidative stress, leading to cell death. MPTP has been shown to selectively destroy dopaminergic neurons in the substantia nigra, which is the same region of the brain that is affected in Parkinson's disease.
Biochemical and Physiological Effects:
MPTP causes a rapid and selective loss of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This results in Parkinson's disease-like symptoms, including tremors, rigidity, and bradykinesia. MPTP has also been shown to cause oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative process.

Advantages and Limitations for Lab Experiments

MPTP is a powerful tool for studying the mechanisms of Parkinson's disease and developing new treatments. Its ability to selectively destroy dopaminergic neurons in the brain allows researchers to study the effects of Parkinson's disease in a controlled manner. However, MPTP is a potent neurotoxin that can be dangerous if mishandled. It is also important to note that the effects of MPTP on the brain may not fully replicate the effects of Parkinson's disease in humans.

Future Directions

There are several future directions for the use of MPTP in scientific research. One area of focus is the development of new treatments for Parkinson's disease. By studying the mechanisms of MPTP-induced neurodegeneration, researchers can identify new targets for drug development. Another area of focus is the use of MPTP as a tool for studying the effects of environmental toxins on the brain. MPTP has been shown to mimic the effects of certain environmental toxins, and its use in research may help identify new environmental risk factors for Parkinson's disease. Finally, there is ongoing research into the use of MPTP as a tool for studying the role of genetics in Parkinson's disease. By studying the effects of MPTP in different genetic backgrounds, researchers can gain insight into the genetic factors that contribute to Parkinson's disease susceptibility.

Synthesis Methods

MPTP is synthesized by the reaction of 2-chloro-5-methylthiopyrimidine with 3-(3-pyridinylmethoxy)-1-piperidine in the presence of a palladium catalyst. The resulting product is then purified by column chromatography to obtain pure MPTP.

Scientific Research Applications

MPTP is widely used in scientific research to study the mechanism of Parkinson's disease. MPTP selectively destroys dopaminergic neurons in the brain, which are the same neurons that are lost in Parkinson's disease. By studying the effects of MPTP on the brain, researchers can gain insight into the underlying mechanisms of Parkinson's disease and develop new treatments.

properties

IUPAC Name

2-methylsulfanyl-5-[[3-(pyridin-3-ylmethoxy)piperidin-1-yl]methyl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-23-17-19-9-15(10-20-17)11-21-7-3-5-16(12-21)22-13-14-4-2-6-18-8-14/h2,4,6,8-10,16H,3,5,7,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQDCQJUBMUHEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=N1)CN2CCCC(C2)OCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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